Crystalline Salt Stability Advantage Over Polymorphic Calcium 5-Methyltetrahydrofolate
In the development of stable formulations of 5-methyl-(6S)-tetrahydrofolic acid, the crystalline calcium salt is known to exist in up to four polymorphic modifications, requiring precise manufacturing control, and typically incorporates one to four equivalents of lattice water per equivalent of active [1]. Patent data demonstrate that L-isoleucine ethyl ester forms a crystalline salt with 5-methyl-(6S)-tetrahydrofolic acid at a defined molar ratio of 1:0.3 to 1:2.0 (acid:ester), yielding a single crystalline phase with reduced polymorphic complexity and improved process robustness [1]. Although the patent claims encompass broad isoleucine ester scope, the specific L-isoleucine ethyl ester exemplified is the (2S,3S) diastereomer. The procurement rationale for the (2S,3R) ester is that it offers access to the stereochemically distinct L-alloisoleucine scaffold for analogous salt-formation screens, potentially yielding crystalline salts with alternative solid-state properties to those of the common (2S,3S) ester, while avoiding the polymorphic burden of the calcium salt [1].
| Evidence Dimension | Crystalline solid-state complexity (polymorph count) of 5-methyl-(6S)-tetrahydrofolic acid salt forms |
|---|---|
| Target Compound Data | Crystalline salt of 5-methyl-(6S)-tetrahydrofolic acid with isoleucine ethyl ester scaffold; single defined crystalline phase achievable (exemplified with (2S,3S) diastereomer) [1] |
| Comparator Or Baseline | Calcium salt of 5-methyl-(6S)-tetrahydrofolic acid: up to 4 polymorphic modifications, 1–4 equivalents lattice water [1] |
| Quantified Difference | Reduction from up to 4 polymorphs (calcium salt) to 1 defined crystalline phase (isoleucine ethyl ester salt); water of crystallization reduced from 1–4 eq. to controlled hydrate/solvate levels [1] |
| Conditions | Crystalline salt formation and polymorph assessment per US 6,441,168 B1 and CN112351818A / US 2021/0269444 A1 patent disclosures |
Why This Matters
Procurement of the (2S,3R) scaffold enables salt-form screening campaigns that may yield single-phase crystalline materials with superior manufacturability and reduced regulatory burden compared to multi-polymorphic calcium salts of 5-methyltetrahydrofolic acid.
- [1] Crystalline salt of 5-methyl-(6S)-tetrahydrofolic acid and L-isoleucine ethyl ester. US Patent Application 20210269444 A1 (also published as CN112351818A). View Source
